molecular formula C6H5BrN2O B12635277 2-Amino-5-bromoisonicotinaldehyde CAS No. 1227514-45-5

2-Amino-5-bromoisonicotinaldehyde

Cat. No.: B12635277
CAS No.: 1227514-45-5
M. Wt: 201.02 g/mol
InChI Key: ROXOZQZSLLXFQY-UHFFFAOYSA-N
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Description

2-Amino-5-bromoisonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O It is a derivative of isonicotinaldehyde, featuring an amino group at the 2-position and a bromine atom at the 5-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of bromine or N-bromosuccinimide (NBS) for bromination, followed by amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions. The use of catalysts such as palladium or copper can enhance the efficiency and yield of these reactions. The process may also include purification steps like recrystallization to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromoisonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Amination: Ammonia, primary or secondary amines

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed:

Scientific Research Applications

2-Amino-5-bromoisonicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromoisonicotinaldehyde largely depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of both amino and aldehyde groups allows it to form Schiff bases, which can further interact with biological molecules .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Amino-5-bromoisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring.

Properties

CAS No.

1227514-45-5

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

2-amino-5-bromopyridine-4-carbaldehyde

InChI

InChI=1S/C6H5BrN2O/c7-5-2-9-6(8)1-4(5)3-10/h1-3H,(H2,8,9)

InChI Key

ROXOZQZSLLXFQY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)Br)C=O

Origin of Product

United States

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